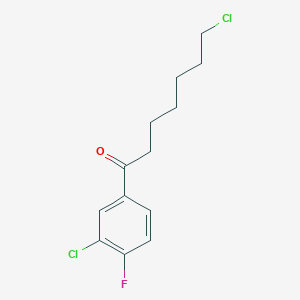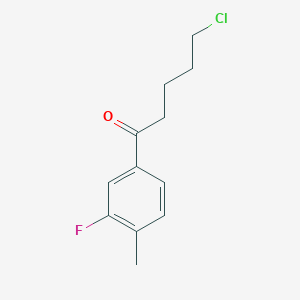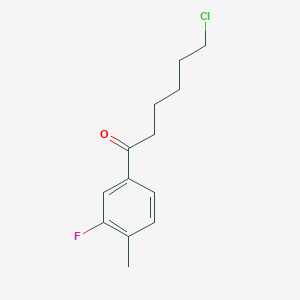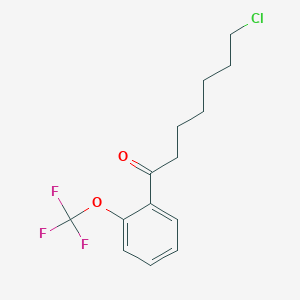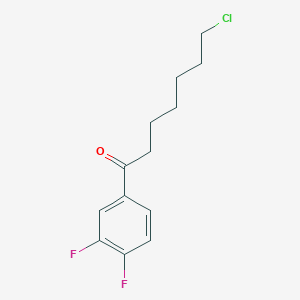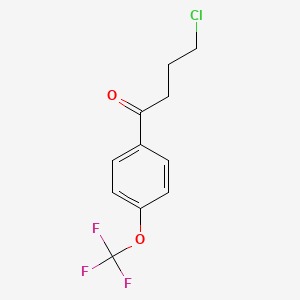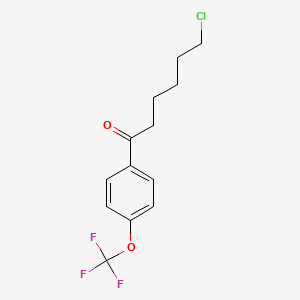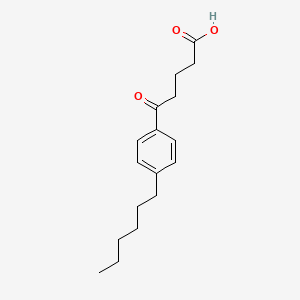
2,3,6,7-Tétraméthoxy-1-naphtaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetramethoxy-1-naphthaldehyde is an organic compound with the molecular formula C15H16O5. It is a derivative of naphthalene, characterized by the presence of four methoxy groups and an aldehyde functional group.
Applications De Recherche Scientifique
2,3,6,7-Tetramethoxy-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Its derivatives are studied for potential therapeutic properties.
Material Science: Used in the development of novel materials with specific properties.
Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes a series of reactions including methylation and formylation under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2,3,6,7-Tetramethoxy-1-naphthaldehyde are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6,7-Tetramethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 2,3,6,7-tetramethoxy-1-naphthoic acid.
Reduction: Formation of 2,3,6,7-tetramethoxy-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetramethoxy-1-naphthaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy groups can affect the compound’s electronic properties, making it a useful intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 2,3,6,7-Tetramethoxy-1-naphthoic acid
- 2,3,6,7-Tetramethoxy-1-naphthyl alcohol
- 2,3,6,7-Tetramethoxy-1-naphthalene
Uniqueness: Its structural features make it a valuable compound in various fields of research, distinguishing it from other naphthalene derivatives .
Propriétés
IUPAC Name |
2,3,6,7-tetramethoxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-5-9-6-14(19-3)15(20-4)11(8-16)10(9)7-13(12)18-2/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSIDMHSOZGDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C(=C1OC)C=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649843 |
Source


|
| Record name | 2,3,6,7-Tetramethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33033-34-0 |
Source


|
| Record name | 2,3,6,7-Tetramethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


